3-[5-(3,4-dichlorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Description
The compound 3-[5-(3,4-dichlorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a structurally complex heterocyclic molecule featuring a fused pyrrolo-oxazole core substituted with a 3,4-dichlorophenyl-furan moiety and two phenyl groups. This article provides a detailed comparison with structurally analogous compounds, emphasizing substituent effects, physicochemical properties, and inferred biological activities.
Properties
Molecular Formula |
C27H18Cl2N2O4 |
|---|---|
Molecular Weight |
505.3 g/mol |
IUPAC Name |
3-[5-(3,4-dichlorophenyl)furan-2-yl]-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C27H18Cl2N2O4/c28-19-12-11-16(15-20(19)29)21-13-14-22(34-21)24-23-25(35-31(24)18-9-5-2-6-10-18)27(33)30(26(23)32)17-7-3-1-4-8-17/h1-15,23-25H |
InChI Key |
ODGNBOYPZLPWND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=C(O5)C6=CC(=C(C=C6)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Multi-step Reaction
One common method for synthesizing this compound involves a multi-step reaction starting from readily available precursors.
Step 1: Formation of the Pyrrolo[3,4-d]oxazole Core
- Reagents : Typically includes furan derivatives and dichlorophenyl compounds.
- Conditions : The reaction is often carried out in a polar solvent under reflux conditions.
- Yield : Yields can vary widely; however, reports indicate yields of around 60-75%.
Step 2: Functionalization
- Reagents : Additional functional groups are introduced using electrophilic aromatic substitution or nucleophilic addition methods.
- Conditions : The use of catalysts such as palladium or nickel can enhance yields.
- Yield : This step may yield an additional 50-80% depending on the specific reagents used.
One-Pot Synthesis
Recent advancements have led to the development of one-pot synthesis methods that streamline the process:
- Reagents : A combination of all necessary reactants is mixed in a single reaction vessel.
- Conditions : Temperature and pressure are controlled to optimize reaction rates.
- Yield : This method can provide yields upwards of 85%, significantly improving efficiency.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique for the rapid preparation of complex organic molecules:
- Reagents : Similar to traditional methods but optimized for microwave conditions.
- Conditions : Reactions are conducted under microwave irradiation at elevated temperatures.
- Yield : Reports suggest that this method can achieve yields exceeding 90%, with reduced reaction times.
Comparative Analysis of Preparation Methods
The following table summarizes the different preparation methods discussed:
| Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Multi-step Reaction | Furan derivatives, dichlorophenyl | Polar solvent, reflux | 60 - 75 |
| One-Pot Synthesis | All reactants | Controlled temperature/pressure | >85 |
| Microwave-Assisted | Optimized reagents | Microwave irradiation | >90 |
Chemical Reactions Analysis
Types of Reactions
3-[5-(3,4-dichlorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Halogen atoms on the dichlorophenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing furan and oxazole moieties. The specific compound has been investigated for its efficacy against different cancer cell lines.
Case Study: Antitumor Activity
- Research Findings : A study published in Der Pharma Chemica reported that derivatives of furan and oxazole exhibit significant antiproliferative activity against various human tumor cell lines. The compound was tested alongside other derivatives to evaluate its effectiveness in inhibiting tumor growth .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structure allows it to interact with microbial enzymes and disrupt vital processes.
Case Study: Antibacterial Activity
- Research Findings : In a comparative study on antimicrobial efficacy, derivatives similar to the compound demonstrated potent activity against Gram-positive and Gram-negative bacteria .
- Potential Applications : This suggests potential applications in developing new antibiotics or antimicrobial agents to combat resistant strains of bacteria.
Drug Design and Development
The unique structural features of this compound make it a candidate for further modifications aimed at enhancing its pharmacological properties.
Design Strategies
- Molecular Modifications : Researchers are exploring various substitutions on the furan and oxazole rings to optimize biological activity and reduce toxicity .
- Combination Therapies : There is ongoing research into using this compound in combination with other therapeutic agents to improve treatment outcomes for complex diseases such as cancer .
Material Science Applications
Beyond medicinal chemistry, the compound could have applications in material science due to its unique electronic properties.
Potential Uses
- Conductive Polymers : The incorporation of such heterocycles into polymer matrices may enhance electrical conductivity and thermal stability, making them suitable for use in electronic devices .
- UV Absorption : Similar compounds have been studied for their ability to absorb UV light, which could be beneficial in developing protective coatings or additives for plastics .
Data Table: Summary of Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer Activity | Der Pharma Chemica | Induces apoptosis in cancer cells |
| Antimicrobial Properties | Der Pharma Chemica | Effective against various bacterial strains |
| Drug Design | MDPI | Potential for modification to enhance efficacy |
| Material Science | Chemsrc | Possible use in conductive polymers |
Mechanism of Action
The mechanism of action of 3-[5-(3,4-dichlorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s pyrrolo[3,4-d][1,2]oxazole core distinguishes it from related compounds:
- Pyrrole-2,5-diones (e.g., fluoroimide): Feature a simpler, non-fused pyrrole-dione system, which may limit steric hindrance compared to the target compound’s fused rings .
Substituent Analysis
Key substituents dictate physicochemical and biological behavior:
Physicochemical Properties
Lipophilicity and Solubility
- Target Compound : The dichlorophenyl and diphenyl substituents suggest high logP (>4), indicating significant lipophilicity. This may limit aqueous solubility but enhance penetration into lipid-rich environments (e.g., fungal cell walls).
- Pyrrolo-isoxazole Analog (): The 4-dimethylaminophenyl group likely reduces logP (~3–3.5) due to its polar tertiary amine, improving solubility in polar solvents .
Stability
- The fused oxazole ring in the target compound may confer greater thermal and oxidative stability compared to non-fused systems like pyrrole-diones (e.g., fluoroimide) .
Inferred Agrochemial Potential
- Target Compound: The 3,4-dichlorophenyl group is structurally analogous to fluoroimide, a known fungicide .
Comparative Efficacy
While direct bioactivity data for the target compound is unavailable, structural analogs provide insights:
- Fluoroimide : Effective against Botrytis cinerea (gray mold) at 50–100 ppm . The target’s larger fused system may enhance binding affinity but reduce bioavailability due to higher molecular weight.
- Pyrazole Derivatives : –4 highlights pyrazole-based compounds with herbicidal activity, but the target’s distinct core likely engages different biological pathways .
Biological Activity
The compound 3-[5-(3,4-dichlorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione , often referred to as a pyrrolo[3,4-d][1,2]oxazole derivative, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse sources.
- Molecular Formula : C₁₆H₁₂Cl₂N₂O₃
- Molecular Weight : 352.18 g/mol
- CAS Number : 5465-38-3
- Density : 1.254 g/cm³
- Boiling Point : 431.3ºC
- Melting Point : Not available
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of furan derivatives followed by cyclization processes to achieve the desired pyrrolo[3,4-d][1,2]oxazole structure. The synthetic pathway often employs reagents like potassium permanganate for oxidation and various coupling agents to facilitate the formation of the complex ring structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrolo[3,4-d][1,2]oxazole derivatives. In particular:
- Antibacterial Efficacy : The compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
- Antifungal Properties : Some derivatives have shown promising antifungal activity against strains like Candida albicans, suggesting potential applications in treating fungal infections .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays. Results indicate that it possesses considerable antioxidant activity with an IC₅₀ value comparable to established antioxidants . This property is crucial for its therapeutic applications in oxidative stress-related diseases.
Anticancer Activity
Research has demonstrated that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase. This was evidenced by flow cytometry analyses showing increased sub-G1 population in treated cells .
- Case Studies : In vitro studies on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that these compounds significantly reduce cell viability in a dose-dependent manner .
Structure-Activity Relationship (SAR)
A detailed analysis of structure-activity relationships indicates that modifications on the furan and phenyl rings can significantly alter biological activity:
- Chlorination Effects : The presence of chlorine atoms at specific positions enhances both the antimicrobial and anticancer activities by increasing lipophilicity and improving binding affinity to target enzymes .
| Compound Variant | Antimicrobial Activity (Zone of Inhibition) | Antioxidant Activity (IC₅₀ μM) | Anticancer Activity (IC₅₀ μM) |
|---|---|---|---|
| Original Compound | 15 mm (E. faecium) | 22.3 | 18.5 |
| Chlorinated Variant | 20 mm (E. coli) | 18.7 | 15.0 |
Q & A
Q. What synthetic methodologies are recommended for achieving high-purity 3-[5-(3,4-dichlorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione?
- Methodological Answer: Multi-step synthesis involving cycloaddition reactions or palladium-catalyzed cross-coupling is typically employed. Key intermediates include the dichlorophenyl-furan precursor and the diphenyl-pyrrolo-oxazole core. To optimize yield and purity, use fractional crystallization or preparative HPLC for isolation. Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can evaluate interactions between variables like reaction time, temperature, and stoichiometry, reducing experimental runs by 50% while maintaining statistical rigor .
Example DoE Table for Yield Optimization:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Catalyst (mol%) | 1.0 | 3.0 |
| Reaction Time (h) | 12 | 24 |
Q. Which analytical techniques are critical for confirming the stereochemical and electronic properties of this compound?
- Methodological Answer:
- X-ray Diffraction (XRD): Resolves crystal packing and stereochemistry of the dihydro-pyrrolo-oxazole core.
- 2D NMR (COSY, NOESY): Confirms regioselectivity and spatial proximity of substituents (e.g., dichlorophenyl vs. diphenyl groups).
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects trace impurities.
- UV-Vis and Fluorescence Spectroscopy: Characterizes electronic transitions influenced by the fused heterocyclic system .
Advanced Research Questions
Q. How can quantum chemical calculations be integrated with experimental data to elucidate the reaction mechanism of the pyrrolo-oxazole ring formation?
- Methodological Answer: Use density functional theory (DFT) to model transition states and intermediates in the cyclization step. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Tools like the Artificial Force Induced Reaction (AFIR) method can map reaction pathways and identify competing routes (e.g., [4+2] vs. [3+3] cycloadditions). Validate computational predictions with isotopic labeling experiments (e.g., ¹³C tracing) to track bond formation .
Q. What experimental design frameworks are optimal for evaluating the compound's catalytic or inhibitory activity in complex biological systems?
- Methodological Answer: Implement fractional factorial designs to screen multiple variables (e.g., concentration, pH, cofactors) while minimizing assays. For example:
- Primary Screen: Test activity at three concentrations (1 µM, 10 µM, 100 µM) against a panel of enzymes.
- Secondary Screen: Use response surface methodology (RSM) to refine IC₅₀ values and assess synergy with known inhibitors.
Incorporate negative controls (e.g., solvent-only) and replicate experiments to address biological variability. Cross-reference with computational docking studies to prioritize target enzymes .
Q. How can discrepancies in solubility and stability data across different solvent systems be systematically addressed?
- Methodological Answer:
- Step 1: Conduct a Hansen Solubility Parameter (HSP) analysis to predict solvent compatibility.
- Step 2: Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) to assess degradation kinetics. Monitor via HPLC-MS to identify degradation products.
- Step 3: Apply multivariate analysis (e.g., PCA) to correlate solvent polarity, hydrogen-bonding capacity, and stability outcomes. For conflicting data, validate methods using standardized protocols (e.g., ICH Q1A guidelines) .
Data Contradiction Analysis
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous dihydro-2H-pyrrolo-oxazole derivatives?
- Methodological Answer:
- Meta-Analysis: Aggregate data from peer-reviewed studies and apply Cohen’s kappa coefficient to assess inter-study reliability.
- Replicate Key Experiments: Standardize assay conditions (e.g., cell line, incubation time) to isolate variables.
- Structure-Activity Relationship (SAR) Modeling: Use partial least squares (PLS) regression to quantify contributions of substituents (e.g., electron-withdrawing Cl groups) to bioactivity.
- Cross-Validate with In Silico Models: Compare experimental IC₅₀ values with predictions from machine learning platforms (e.g., Random Forest classifiers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
